molecular formula C10H13BFNO3 B596700 (3-Fluoro-5-morpholinophenyl)boronic acid CAS No. 1217500-95-2

(3-Fluoro-5-morpholinophenyl)boronic acid

Cat. No. B596700
M. Wt: 225.026
InChI Key: LZZMZSFQBPERPZ-UHFFFAOYSA-N
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Description

“(3-Fluoro-5-morpholinophenyl)boronic acid” is a chemical compound with the CAS Number: 1217500-95-2 . It has a molecular weight of 225.03 . The compound is a solid at room temperature .


Synthesis Analysis

While specific synthesis methods for this compound were not found, boronic acids are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the use of organoboron reagents, which could potentially include “(3-Fluoro-5-morpholinophenyl)boronic acid”.


Molecular Structure Analysis

The IUPAC name for this compound is 3-fluoro-5-(4-morpholinyl)phenylboronic acid . The InChI code is 1S/C10H13BFNO3/c12-9-5-8(11(14)15)6-10(7-9)13-1-3-16-4-2-13/h5-7,14-15H,1-4H2 .


Physical And Chemical Properties Analysis

“(3-Fluoro-5-morpholinophenyl)boronic acid” is a solid at room temperature . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Application Summary

“(3-Fluoro-5-morpholinophenyl)boronic acid” can be used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is successful due to its mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Results or Outcomes

The Suzuki–Miyaura coupling reaction has been thoroughly studied and is a pioneering reaction in cross coupling . It has been used to create carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .

2. Sensing Applications

Application Summary

Boronic acids, including “(3-Fluoro-5-morpholinophenyl)boronic acid”, can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, thus resulting in significant fluorescence changes . Based on this phenomenon, boronic acid compounds have been well developed as sensors to recognize carbohydrates or other substances .

Methods of Application

The sensing application of boronic acids involves the formation of boronic esters with 1,2- or 1,3-diols in aqueous solution . This results in significant fluorescence changes, which can be used to detect the presence of specific substances .

Results or Outcomes

Boronic acid-based sensors have been used to detect carbohydrates such as glucose, ribose and sialyl Lewis A/X, and other substances including catecholamines, reactive oxygen species, and ionic compounds .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

(3-fluoro-5-morpholin-4-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO3/c12-9-5-8(11(14)15)6-10(7-9)13-1-3-16-4-2-13/h5-7,14-15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZMZSFQBPERPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675220
Record name [3-Fluoro-5-(morpholin-4-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-5-morpholinophenyl)boronic acid

CAS RN

1217500-95-2
Record name [3-Fluoro-5-(morpholin-4-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-5-morpholinophenylboronic acid
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